molecular formula C12H17ClN2O2S B3170328 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine CAS No. 942474-75-1

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine

Cat. No.: B3170328
CAS No.: 942474-75-1
M. Wt: 288.79 g/mol
InChI Key: CXWYOIWVCHEFMO-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine is an organic compound that features a piperazine ring substituted with a chloromethyl and a methylsulfonyl group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine typically involves the reaction of 2-chloro-5-methyl-4-(methylsulfonyl)aniline with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfonyl group can be further oxidized to sulfone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperazine derivatives, sulfone compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access . The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-4-piperidinecarboxylic acid: Similar structure but with a carboxylic acid group.

    2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl moiety but differ in the core structure.

Uniqueness

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperazine is unique due to its combination of a piperazine ring with a chloromethyl and methylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold in drug discovery and material science.

Properties

IUPAC Name

1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-9-7-11(15-5-3-14-4-6-15)10(13)8-12(9)18(2,16)17/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWYOIWVCHEFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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